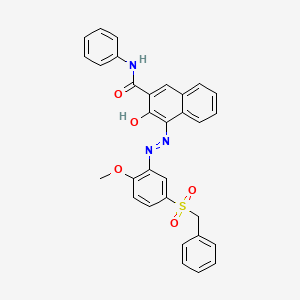
alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Phenyl halide, ethanol
Conditions: Catalytic amount of a base, such as triethylamine
Reaction: Final coupling to form alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol typically involves multiple steps One common route starts with the preparation of the 3-nitrophenoxy intermediate, which is then reacted with a piperazine derivative
-
Step 1: Preparation of 3-Nitrophenoxy Intermediate
Reagents: 3-nitrophenol, alkyl halide
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Reaction: Nucleophilic substitution to form the 3-nitrophenoxy compound
-
Step 2: Reaction with Piperazine Derivative
Reagents: 3-nitrophenoxy compound, piperazine
Conditions: Solvent such as ethanol or methanol, reflux conditions
Reaction: Formation of the piperazine ring
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides in the presence of a base such as sodium hydride
Major Products
Oxidation: Formation of an amine derivative
Reduction: Formation of a cyclohexyl derivative
Substitution: Formation of various substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The nitrophenoxy moiety can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can interact with various receptors or enzymes. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Beta-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
- Gamma-((3-Nitrophenoxy)methyl)-4-phenyl-1-piperazineethanol
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
| 64511-40-6 | |
Molekularformel |
C19H23N3O4 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-(3-nitrophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23N3O4/c23-18(15-26-19-8-4-7-17(13-19)22(24)25)14-20-9-11-21(12-10-20)16-5-2-1-3-6-16/h1-8,13,18,23H,9-12,14-15H2 |
InChI-Schlüssel |
XNAQTAYNWLIRJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




